1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a 4-methylphenoxy group attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene can be achieved through a multi-step process involving the following key reactions:
Etherification: The initial step involves the etherification of 4-methylphenol with ethylene oxide to form 4-methylphenoxyethanol.
Alkylation: The 4-methylphenoxyethanol is then subjected to alkylation with 1-bromo-3-ethoxybenzene under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification and alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted benzene derivatives.
Scientific Research Applications
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzene
- 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
- 1-ethoxy-3-methoxybenzene
Uniqueness
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethoxy and 4-methylphenoxy groups attached to the benzene ring through an ethoxy linkage differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-18-16-5-4-6-17(13-16)20-12-11-19-15-9-7-14(2)8-10-15/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDNGRAXZKTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.